REACTION_CXSMILES
|
N#N.[CH3:3][C:4]1([C:9]2[S:13][C:12]([CH2:14]O)=[CH:11][CH:10]=2)[O:8][CH2:7][CH2:6][O:5]1.CCN(CC)CC.S([Cl:27])(C)(=O)=O>C(Cl)Cl.CN(C1C=CN=CC=1)C>[Cl:27][CH2:14][C:12]1[S:13][C:9]([C:4]2([CH3:3])[O:8][CH2:7][CH2:6][O:5]2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)C1=CC=C(S1)CO
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
152 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being quenched with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(S1)C1(OCCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |